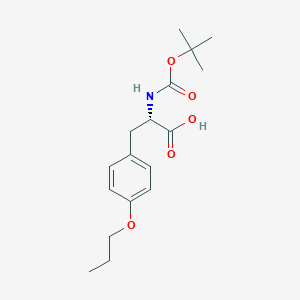

Boc-O-Propyl-L-tyrosine

Description

Significance of Unnatural Amino Acids (UAAs) in Expanding the Genetic Lexicon and Protein Engineering

The central dogma of molecular biology describes the process by which the genetic information encoded in DNA is transcribed into messenger RNA (mRNA) and subsequently translated into proteins. These proteins, constructed from a canonical set of 20 amino acids, are the primary effectors of most cellular processes. frontiersin.org However, the chemical diversity offered by these 20 building blocks is inherently limited. To overcome this, nature often employs post-translational modifications (PTMs) to expand the functional repertoire of proteins. frontiersin.org

Inspired by this natural strategy, scientists have developed methods to incorporate unnatural amino acids (UAAs) into proteins, a process that significantly expands the genetic lexicon. portlandpress.com This breakthrough has been a boon for protein engineering and synthetic biology, enabling the creation of proteins with novel or enhanced properties. portlandpress.comrsc.org The site-specific incorporation of UAAs allows for the introduction of a wide array of functionalities not found in natural amino acids, such as fluorescent probes, photocross-linkers, and unique chemical handles for bioorthogonal reactions. nih.govnih.gov This technology has facilitated the study of protein structure and function with unprecedented precision and has opened avenues for designing efficient biocatalysts and therapeutic proteins with improved stability and activity. rsc.orgrsc.org

The incorporation of UAAs is typically achieved by repurposing a codon, most commonly the amber stop codon (UAG), and engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA. portlandpress.comrsc.org This ensures that the UAA is inserted into the growing polypeptide chain only at the desired position, with high fidelity. nih.gov To date, over 150 non-canonical amino acids have been successfully incorporated into proteins in various organisms, demonstrating the versatility of this approach. frontiersin.org

Overview of L-Tyrosine as a Precursor for Advanced Modified Amino Acids and Bioactive Compound Scaffolds

L-tyrosine, a non-essential aromatic amino acid, is a crucial component of proteins and a precursor for a multitude of bioactive compounds. nus.edu.sgsigmaaldrich.com Its phenolic side chain makes it a versatile starting material for the synthesis of various modified amino acids and serves as a scaffold for numerous biologically active molecules. academie-sciences.fr In biological systems, L-tyrosine is the precursor to important neurotransmitters such as dopamine, norepinephrine, and epinephrine. taylorandfrancis.com It is also a key substrate for the synthesis of thyroid hormones and melanin. sigmaaldrich.comlibretexts.org

The chemical structure of L-tyrosine, with its reactive amino, carboxylic acid, and phenolic hydroxyl groups, allows for a wide range of chemical modifications. academie-sciences.frresearchgate.net This has made it a valuable building block in medicinal chemistry and drug discovery. nih.govfrontiersin.org Derivatives of L-tyrosine are found in a variety of pharmaceutical compounds, highlighting its importance as a scaffold for creating new drugs. academie-sciences.fr For instance, O-alkyl-L-tyrosine derivatives are present in various polypeptides and drug molecules. google.com The ability to modify the phenolic hydroxyl group, in particular, has led to the development of a diverse array of L-tyrosine derivatives with applications in areas such as antimicrobial agents and enzyme inhibitors. academie-sciences.fr

Fundamental Role of N-Protecting Groups in Amino Acid and Peptide Synthesis, with a Focus on the Boc Group

The synthesis of peptides and modified amino acids requires precise control over the reactive functional groups present in the amino acid building blocks. wikipedia.orgnih.gov To prevent unwanted side reactions, such as self-coupling or polymerization, it is essential to temporarily block, or "protect," the reactive amino and side-chain functional groups. wikipedia.orgiris-biotech.de This is achieved through the use of protecting groups, which can be selectively removed under specific conditions. iris-biotech.de

A widely used N-protecting group in peptide synthesis is the tert-butyloxycarbonyl (Boc) group. total-synthesis.com The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.orghighfine.com It is stable to a wide range of nucleophiles and basic conditions, making it compatible with many reaction conditions used in peptide synthesis. organic-chemistry.org This stability allows for an orthogonal protection strategy, where other protecting groups that are labile to different conditions can be used in the same synthesis. total-synthesis.comorganic-chemistry.org

The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgthermofisher.com The acid-lability of the Boc group is a key feature that allows for its selective removal without affecting other protecting groups that are stable to acid but labile to other reagents. total-synthesis.comwikipedia.org This controlled deprotection is crucial for the stepwise assembly of peptides and the synthesis of complex amino acid derivatives. thermofisher.comlibretexts.org

Academic Research Context of O-Alkyl-L-Tyrosine Derivatives, Specifically Boc-O-Propyl-L-tyrosine

O-alkyl-L-tyrosine derivatives are a class of unnatural amino acids that have garnered interest in various fields of chemical and biological research. google.com These derivatives, where the phenolic hydroxyl group of L-tyrosine is modified with an alkyl group, are found in a range of polypeptides and bioactive molecules. google.com The synthesis of these compounds often involves the protection of the amino and carboxyl groups of L-tyrosine, followed by the alkylation of the phenolic hydroxyl group. academie-sciences.fr

Research into O-alkyl-L-tyrosine derivatives has explored their potential as components of novel peptides and as probes for studying biological processes. For example, O-alkyl ester hydrochlorides of L-tyrosine have been investigated as chiral micellar catalysts in organic reactions. ajol.inforesearchgate.net These studies have shown that the nature of the alkyl chain can influence the catalytic activity and selectivity of these derivatives. ajol.info

Specifically, this compound is a derivative where the amino group is protected by a Boc group and the phenolic hydroxyl is alkylated with a propyl group. While direct and extensive research findings on this compound itself are not widely reported in the provided search results, the synthesis and applications of similar O-alkylated N-Boc-L-tyrosine derivatives are documented. For example, the synthesis of O-(4-alkynylpropyl)-L-tyrosine starting from N-tert-butyloxycarbonyl-L-tyrosine methyl ester has been described, although with low yields in the etherification step. google.com Another related compound, Boc-O-methyl-L-tyrosine, is noted for its use as a building block in peptide synthesis and in the development of new drugs, particularly for neurological disorders. chemimpex.com The synthesis of Boc-L-tyrosine itself is well-established, often utilizing di-tert-butyl dicarbonate for the N-protection of L-tyrosine. patsnap.comgoogle.com

The general synthetic strategy for O-alkyl-L-tyrosine derivatives involves the nucleophilic substitution reaction between a protected L-tyrosine derivative and an alkyl halide. google.com The presence of the Boc protecting group on the nitrogen atom is crucial for directing the reaction to the phenolic hydroxyl group and for subsequent steps in peptide synthesis.

Interactive Data Table: Properties of Boc-L-Tyrosine

| Property | Value | Source |

| CAS Number | 3978-80-1 | chemicalbook.com |

| Molecular Formula | C14H19NO5 | chemicalbook.com |

| Molecular Weight | 281.3 g/mol | chemicalbook.com |

| Melting Point | 133-135 °C | chemicalbook.com |

| Optical Activity | [α]20/D +3.0° (c=2 in acetic acid) | chemicalbook.com |

| Appearance | White to off-white powder | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

76757-93-2 |

|---|---|

Molecular Formula |

C17H25NO5 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid |

InChI |

InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

InChI Key |

RKPPSPGQIMRPNE-AWEZNQCLSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc O Propyl L Tyrosine and Analogous O Alkyl Tyrosine Derivatives

General Principles and Historical Context of O-Alkylation in Tyrosine Phenolic Hydroxyl Groups

The selective modification of amino acids is a cornerstone of medicinal chemistry and materials science. researchgate.netrsc.org L-tyrosine, with its phenolic hydroxyl group, presents a unique opportunity for functionalization. wikipedia.org The O-alkylation of this hydroxyl group, a specific type of etherification, has historical roots in the broader field of ether synthesis. The Williamson ether synthesis, developed by Alexander William Williamson in 1850, provides the fundamental framework for this transformation. byjus.comfrancis-press.com This reaction involves the deprotonation of an alcohol (in this case, the phenolic hydroxyl of a tyrosine derivative) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. byjus.com

In the context of tyrosine, direct O-alkylation is complicated by the presence of the amino and carboxylic acid groups, which can also react. Therefore, a key principle in the synthesis of O-alkylated tyrosine derivatives is the use of protecting groups to ensure the selective reaction of the phenolic hydroxyl. srce.hrcaltech.edu Over the years, various strategies have been developed to achieve efficient and selective O-alkylation of tyrosine, driven by the need for these derivatives in peptide synthesis and as precursors to complex molecules like the anti-tumor drug gefitinib. francis-press.comfrancis-press.comgoogle.com

N-Protection Strategies with Boc Anhydride (B1165640) for L-Tyrosine Precursors

To prevent unwanted side reactions at the amino group during the O-alkylation of the phenolic hydroxyl, it must be protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal with acid. organic-chemistry.orgmasterorganicchemistry.com

The N-protection of L-tyrosine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride, in the presence of a base. organic-chemistry.orgrsc.org Various bases and solvent systems can be employed for this reaction. Common methods include using potassium carbonate in a mixture of water and dioxane, or triethylamine (B128534) in methanol. rsc.orgchemicalbook.com A patent describes a high-yield, one-pot synthesis of Boc-L-tyrosine using sodium hydroxide (B78521) or potassium hydroxide in an aqueous solution, where Boc anhydride is added in batches. google.com This method is highlighted as being low-cost, safe, and suitable for industrial production, with reported yields exceeding 90% and purity over 99%. google.com The choice of base and reaction conditions is crucial to avoid side reactions, such as the formation of N,O-bis-Boc-tyrosine, which can be difficult to separate from the desired N-Boc-L-tyrosine. google.com

| Reagent/Condition | Role | Reference |

| L-Tyrosine | Starting material | rsc.orgchemicalbook.comgoogle.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc protecting group source | rsc.orgchemicalbook.comgoogle.com |

| Potassium Carbonate (K₂CO₃) | Base | rsc.org |

| Sodium Hydroxide (NaOH) | Base | google.com |

| Triethylamine (Et₃N) | Base | chemicalbook.com |

| Dioxane/Water | Solvent system | rsc.org |

| Methanol | Solvent | chemicalbook.com |

| Aqueous Solution | Solvent system | google.com |

O-Propylation Reaction Mechanisms: SN2 Alkylation and Related Approaches

The introduction of the propyl group onto the phenolic oxygen of N-Boc-L-tyrosine is typically accomplished via a nucleophilic substitution reaction. The most common mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction. byjus.commasterorganicchemistry.commasterorganicchemistry.com

In this process, the phenolic hydroxyl group of the N-Boc-L-tyrosine derivative is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), displacing the halide ion in a single, concerted step. masterorganicchemistry.commasterorganicchemistry.com For the SN2 mechanism to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions (E2) that can occur with secondary or tertiary alkyl halides. byjus.commasterorganicchemistry.com

The Williamson ether synthesis is the classic application of this SN2 mechanism for ether formation. byjus.comfrancis-press.comfrancis-press.com Reaction conditions typically involve an appropriate solvent and a base to generate the alkoxide. For phenolic hydroxyl groups, bases like potassium carbonate or cesium carbonate are often used in solvents such as acetonitrile (B52724). organic-synthesis.com

An alternative approach that facilitates the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide is phase-transfer catalysis (PTC). acsgcipr.orgcrdeepjournal.org In PTC, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase containing the alkyl halide, where the reaction can proceed. acsgcipr.orgcrdeepjournal.orgmonash.edu This technique can enhance reaction rates and allow for the use of milder reaction conditions. acsgcipr.org

Optimization of Reaction Conditions for Yield and Purity of Boc-O-Propyl-L-tyrosine

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and the nature of the propylating agent.

Base and Solvent System: The selection of the base is critical for the deprotonation of the phenolic hydroxyl group. While strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred, particularly in large-scale synthesis, for their ease of handling and removal. organic-synthesis.com The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly employed for Williamson ether synthesis as they can solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile. organic-synthesis.comnih.gov

Temperature and Reaction Time: The reaction temperature is a key variable to control. While heating can increase the reaction rate, it can also promote side reactions or decomposition. For many O-alkylation reactions, starting at room temperature and gently heating if the reaction is sluggish is a common strategy. organic-synthesis.com Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. organic-synthesis.com

Propylating Agent: The choice of the propyl halide can also affect the reaction's efficiency. Propyl iodide is generally more reactive than propyl bromide, which in turn is more reactive than propyl chloride, due to the decreasing strength of the carbon-halogen bond. francis-press.com

A study on the synthesis of O-(4-alkynylpropyl)-L-tyrosine reported a very low yield of 3.9% for the nucleophilic substitution step, highlighting the challenges that can be encountered. google.com In contrast, a patent for a related L-tyrosine derivative synthesis process emphasizes the importance of simple process and convenient operation to achieve higher yields and lower costs. google.com For similar O-alkyl-L-tyrosine derivatives, reported yields can range from 80% to 86% over two to three steps, with purities exceeding 99% as determined by HPLC. Low-temperature addition of reagents (0-5 °C) can be critical to control reactivity and prevent side reactions.

| Parameter | Common Choices | Rationale | Reference(s) |

| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonation of phenolic -OH; milder bases are often preferred for ease of handling. | organic-synthesis.com |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents solvate the cation, enhancing the nucleophilicity of the phenoxide. | organic-synthesis.comnih.gov |

| Propylating Agent | 1-Iodopropane, 1-Bromopropane | Iodides are more reactive than bromides, leading to faster reaction rates. | francis-press.com |

| Temperature | Room temperature to moderate heating (e.g., 90 °C) | Balances reaction rate with the potential for side reactions and decomposition. | rsc.orgorganic-synthesis.com |

| Catalyst (optional) | Phase-transfer catalysts (e.g., quaternary ammonium salts) | Facilitates reaction between reactants in different phases, can improve yield and allow milder conditions. | acsgcipr.orgcrdeepjournal.org |

Comparative Analysis of Synthetic Routes for Scalable Laboratory Production of O-Alkyl Tyrosine Derivatives

Route 1: Classical Williamson Ether Synthesis

This is a common and well-established route. It typically involves:

N-protection of L-tyrosine with a suitable protecting group like Boc. caltech.edursc.org

O-alkylation of the N-protected tyrosine using an alkyl halide in the presence of a base. caltech.edu

(Optional) Deprotection of the amino and/or carboxyl groups.

This route's scalability is generally good, especially when using cost-effective reagents like Boc anhydride and potassium carbonate. caltech.edursc.org However, yields can sometimes be modest, and purification by column chromatography may be required to remove unreacted starting materials and byproducts. caltech.edu A reported synthesis of O-methyl-N-acetyl-L-tyrosine methyl ester via Williamson synthesis gave a high yield but resulted in a racemic product, highlighting the potential for racemization under certain conditions. caltech.edu

Route 2: Phase-Transfer Catalysis (PTC) Mediated Synthesis

This route follows a similar sequence to the classical approach but incorporates a phase-transfer catalyst in the O-alkylation step.

N-protection of L-tyrosine.

O-alkylation using an alkyl halide, an inorganic base (often aqueous), and a phase-transfer catalyst.

(Optional) Deprotection.

PTC offers several advantages for scalability: it can increase reaction rates, allow for the use of less expensive and safer inorganic bases like sodium hydroxide, and can sometimes be performed in greener solvents or even solvent-free conditions. acsgcipr.orgcrdeepjournal.org This can lead to higher productivity and easier workup procedures. The use of PTC is particularly advantageous for large-scale syntheses in the pharmaceutical industry. ptfarm.pl

Route 3: Enzyme-Catalyzed Synthesis

Biocatalytic approaches offer high selectivity and mild reaction conditions. For instance, prenyltransferases have been shown to catalyze the O-alkylation of tyrosine. nih.govrsc.org While highly specific, the substrate scope for simple alkyl groups like propyl may be limited, and the cost and stability of the enzyme could be a concern for large-scale production. However, research into engineering enzymes with broader substrate specificity is ongoing. nih.gov Another biocatalytic cascade has been developed to produce L-tyrosine derivatives from substituted benzenes, demonstrating the potential of enzymatic routes for scalable and environmentally friendly synthesis. acs.orgresearchgate.net

Comparative Summary:

| Synthetic Route | Advantages | Disadvantages | Scalability | Reference(s) |

| Classical Williamson Ether Synthesis | Well-established, uses readily available reagents. | Can have moderate yields, may require chromatography, potential for racemization if not optimized. | Good, but optimization is key. | caltech.edu |

| Phase-Transfer Catalysis (PTC) | Higher reaction rates, use of inexpensive bases, greener solvent options, often easier workup. | Catalyst cost can be a factor, optimization of catalyst and conditions is required. | Excellent, widely used in industry. | acsgcipr.orgcrdeepjournal.orgptfarm.pl |

| Enzyme-Catalyzed Synthesis | High chemo-, regio-, and stereoselectivity; mild and environmentally friendly conditions. | Limited substrate scope for simple alkyl groups, enzyme cost and stability can be prohibitive. | Potentially very good, but requires further development for specific substrates. | nih.govrsc.orgnih.govacs.org |

For the specific synthesis of this compound on a laboratory scale, both the classical Williamson ether synthesis and the PTC-mediated route are viable and practical options. The choice between them would likely depend on the desired scale, cost considerations, and available equipment. The enzymatic route, while promising, is currently less established for this specific transformation.

Chemical Derivatization and Functionalization Strategies of Boc O Propyl L Tyrosine

Advanced Modifications of the Propyl Side Chain for Enhanced Functionality

The O-propyl group of Boc-O-Propyl-L-tyrosine, while seemingly a simple alkyl chain, offers a platform for introducing advanced functionalities. Rather than modifying a pre-existing propyl group, synthetic strategies often employ functionalized propyl bromides or other electrophiles in the initial etherification of Boc-L-tyrosine. This approach allows for the direct incorporation of useful chemical motifs.

Detailed research has focused on creating derivatives where the propyl chain is not merely a protecting group but an active component of the molecule's function. Strategies include using propyl chains terminated with other functional groups that can participate in subsequent, selective chemical reactions. For instance, a 3-bromopropyl or a 3-azidopropyl group can be attached to the tyrosine phenol (B47542). The resulting compound can then be incorporated into a peptide, and the terminal halide or azide (B81097) can be used for bioconjugation or further derivatization, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Another advanced strategy involves using an allyl ether as a precursor. The double bond of the O-allyl group can be subjected to a variety of transformations, such as dihydroxylation, epoxidation, or olefin metathesis. Subsequent reduction of the modified allyl group can yield a functionalized propyl chain. This multistep approach provides a pathway to complex side-chain architectures that can enhance binding affinity, introduce probes, or improve the pharmacokinetic properties of peptides.

Table 1: Strategies for Propyl Side Chain Functionalization

| Strategy | Precursor Moiety | Reaction Type | Resulting Functionality | Potential Application |

|---|---|---|---|---|

| Direct Alkylation | 3-Azidopropyl bromide | Nucleophilic Substitution | Terminal Azide | Click Chemistry, Staudinger Ligation |

| Direct Alkylation | 3-Bromopropylamine | Nucleophilic Substitution | Terminal Amine | Amide Coupling, Reductive Amination |

| Allyl Precursor | O-Allyl-L-tyrosine | Dihydroxylation | Diol | Increased hydrophilicity, further derivatization |

| Allyl Precursor | O-Allyl-L-tyrosine | Heck or Suzuki Coupling | Arylated/Vinylated Chain | Introduction of aromatic probes or crosslinkers |

Orthogonal Derivatization of the Carboxyl and Amino Termini of this compound

The term "orthogonal protection" refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective modification of one functional group in the presence of others. spbu.ru this compound is a classic example of a molecule suited for such strategies. The N-terminal Boc group is acid-labile (removable with acids like trifluoroacetic acid, TFA), the C-terminal carboxylic acid can be activated for amide bond formation, and the O-propyl ether is stable to most conditions used for peptide synthesis. academie-sciences.fracademie-sciences.fr

Carboxyl Terminus Derivatization: The free carboxylic acid of this compound can be readily coupled with various amines to form amides. This is a cornerstone of both solution-phase and solid-phase peptide synthesis. academie-sciences.fr Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. academie-sciences.fr This allows for the extension of the peptide chain or the attachment of functional moieties like fluorophores or affinity tags.

Amino Terminus Derivatization: Once the desired modifications at the C-terminus are complete, the N-terminal Boc group can be selectively removed. The resulting free amine can then be acylated by reacting it with carboxylic acids (to continue peptide chain elongation), acid chlorides, or sulfonyl chlorides. This selective deprotection and subsequent reaction at the N-terminus, while leaving the O-propyl ether and any C-terminal modification intact, is a fundamental strategy in building complex peptide-based molecules. mdpi.com

Table 2: Orthogonal Protection Scheme for this compound

| Functional Group | Protecting Group | Cleavage/Reaction Condition | Stability of Other Groups |

|---|---|---|---|

| α-Amino Group | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | O-Propyl and Carboxyl/Amide are stable |

| α-Carboxyl Group | None (Free Acid) | EDC/HOBt, Amines | Boc and O-Propyl are stable |

| Phenolic Hydroxyl | Propyl Ether | Strong Acid (HBr/Acetic Acid) | Not typically cleaved during peptide synthesis |

Site-Specific Functionalization of the Aromatic Ring System in O-Propyl-L-tyrosine

The aromatic ring of tyrosine is a target for functionalization through electrophilic aromatic substitution. rsc.org The O-propyl ether group is an activating, ortho-, para-directing group, meaning it electronically enriches the positions ortho (adjacent) and para (opposite) to its point of attachment, making them susceptible to attack by electrophiles. uni-muenchen.de Since the para position is occupied by the amino acid backbone, functionalization occurs at the two equivalent ortho positions (C3 and C5).

Common electrophilic substitution reactions that can be applied to the O-propyl-L-tyrosine scaffold include:

Nitration: Using nitric acid and sulfuric acid introduces a nitro group (-NO2), which can subsequently be reduced to an amine (-NH2). This amine can then be diazotized or acylated, providing a handle for further modifications. uliege.be

Halogenation: Reactions with bromine (Br2) or iodine monochloride (ICl) can install halogen atoms onto the ring. These halogens can serve as synthetic handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. acs.org

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring, although they can sometimes be challenging on highly functionalized substrates.

To achieve mono-substitution versus di-substitution at the two ortho positions, reaction conditions such as stoichiometry, temperature, and the choice of catalyst must be carefully controlled. The use of bulky directing groups can also physically block one ortho position, allowing for selective functionalization of the other. acs.org

Development of Novel Bioconjugation Handles Utilizing O-Propyl-L-tyrosine (e.g., "tyrosine-click" chemistry)

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or peptide. walshmedicalmedia.com "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and selective, making them ideal for bioconjugation. rsc.org

A prominent example of tyrosine-targeted bioconjugation is the "tyrosine-click" reaction, which involves the reaction of a free tyrosine phenol with electrophilic reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD). nih.govacs.orgnih.gov This reaction is an ene-type process that forms a stable carbon-nitrogen bond on the aromatic ring. nih.gov It is important to note that the presence of the O-propyl ether in O-propyl-L-tyrosine prevents this specific reaction, as it requires the nucleophilic character of the free phenolic hydroxyl group. nih.gov

However, this "protection" makes O-propyl-L-tyrosine a valuable tool. It can be incorporated into a peptide sequence as a stable, non-reactive residue while native, unprotected tyrosine residues elsewhere in the same peptide are specifically targeted for PTAD-mediated conjugation.

Novel strategies leverage the O-propyl-L-tyrosine scaffold itself to introduce bioconjugation handles:

Functionalized Propyl Chain: As discussed in section 3.1, a propyl chain can be synthesized with a terminal azide or alkyne. After incorporating this modified amino acid into a peptide, the azide or alkyne handle is available for highly selective CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Ring-Functionalized Handles: As detailed in section 3.3, halogenation of the aromatic ring followed by a Sonogashira coupling can introduce a terminal alkyne. This alkyne then serves as a handle for click chemistry.

These methods enable the creation of precisely located bioconjugation sites on a peptide, allowing for the controlled attachment of drugs, imaging agents, or polymers.

Strategies for Incorporating Spectroscopic Tags and Probes into the this compound Scaffold

Incorporating spectroscopic tags, such as fluorescent probes, into peptides is crucial for studying their localization, interactions, and conformational changes. nih.govgoogle.com The this compound scaffold offers multiple sites for the attachment of such probes.

Attachment Sites and Strategies:

N-Terminus: The most straightforward approach involves removing the Boc protecting group and coupling a fluorescent dye that has a carboxylic acid or activated ester functional group (e.g., NHS ester) to the newly freed N-terminus.

C-Terminus: A probe containing a primary amine can be coupled to the C-terminal carboxylic acid of this compound using standard peptide coupling chemistry.

Aromatic Ring: A more sophisticated strategy involves functionalizing the aromatic ring. For example, iodination of the ring followed by a Suzuki or Sonogashira cross-coupling reaction can be used to attach complex aromatic probes directly to the tyrosine side chain. acs.org This method rigidly attaches the probe to the core of the amino acid.

Propyl Chain: A probe can be attached to a functional group on the propyl chain. For instance, a chain synthesized with a terminal amine can be used to form an amide bond with a carboxylated fluorophore. This places the probe at a flexible distance from the peptide backbone. uliege.be

The choice of strategy depends on the desired properties of the final labeled peptide, including the distance of the probe from the peptide backbone and the potential impact of the probe on the peptide's biological activity.

Table 3: Methods for Attaching Spectroscopic Probes to this compound

| Attachment Site | Chemical Strategy | Reagents/Conditions | Comments |

|---|

Integration of Boc O Propyl L Tyrosine into Complex Biomolecular Scaffolds

Application as a Building Block in Solid-Phase Peptide Synthesis (SPPS) for Diverse Peptides

Boc-O-Propyl-L-tyrosine is a valuable amino acid derivative for use in stepwise Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In the context of SPPS, particularly using the Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy, the synthesis proceeds by sequentially adding amino acids to a growing peptide chain anchored to an insoluble resin support. google.comcarlroth.com

The primary role of the Boc group on this compound is to temporarily protect the α-amino group. beilstein-journals.org This prevents self-polymerization and ensures that the coupling reaction occurs specifically at the C-terminus of the protected amino acid. After each coupling step, the acid-labile Boc group is removed with an acid, such as trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle. beilstein-journals.org

The O-propyl group on the tyrosine side chain acts as a permanent or semi-permanent protecting group for the phenolic hydroxyl function. This is critical because the hydroxyl group of tyrosine is reactive and could otherwise lead to undesired side reactions during peptide assembly. Unlike many benzyl-type ethers that are cleaved by strong acids like hydrogen fluoride (B91410) (HF) at the end of the synthesis, the propyl ether linkage is significantly more stable. This stability ensures the integrity of the O-propyl modification throughout the entire synthesis process, resulting in a peptide where a specific tyrosine residue is permanently alkylated. This approach is analogous to the use of other protected tyrosine derivatives, such as Boc-Tyr(PO3Me2)-OH in phosphopeptide synthesis, where side-chain integrity is paramount. nih.gov The use of such pre-modified building blocks is a fundamental strategy for producing peptides with diverse, site-specific modifications.

Compatibility with Contemporary Orthogonal Protecting Group Strategies in Peptide Synthesis

Orthogonal protection is a pivotal strategy in complex chemical synthesis, allowing for the selective removal of one class of protecting groups in the presence of others. handwiki.orgwikipedia.org This principle is fundamental to modern peptide chemistry, enabling the synthesis of branched, cyclic, or site-specifically modified peptides. The two dominant orthogonal schemes in SPPS are the Boc/Bn and the Fmoc/tBu strategies. beilstein-journals.org

This compound demonstrates excellent compatibility with these orthogonal strategies due to the distinct chemical labilities of its protecting groups.

Boc Group: The N-terminal Boc group is sensitive to moderate-to-strong acids (e.g., TFA) and is the basis of the Boc/Bn synthesis strategy. beilstein-journals.orgorganic-chemistry.org

Fmoc Group: In the alternative Fmoc/tBu strategy, the N-terminal protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a piperidine (B6355638) solution. iris-biotech.de

O-Propyl Group: The propyl ether linkage on the tyrosine side chain is a robust alkyl ether. It is stable to the acidic conditions used for Boc removal (TFA) and the basic conditions used for Fmoc removal (piperidine). handwiki.orgiris-biotech.de

This differential stability makes this compound a versatile building block. In an Fmoc-based synthesis, the O-propyl group would serve as a final, permanent modification, remaining on the tyrosine side chain after the peptide is cleaved from the resin and all other acid-labile side-chain protecting groups (like t-butyl) are removed. iris-biotech.de In a Boc-based synthesis, it also remains intact through the repeated acidolytic deprotection steps. This robust nature allows for precise control over which functionalities are exposed or remain protected at various stages of the synthesis.

Table 1: Compatibility of Protecting Groups with Common Cleavage Reagents in SPPS

| Protecting Group | Type | Common Cleavage Reagent | Stability of O-Propyl Ether |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | N-α-Amine Protection | Trifluoroacetic Acid (TFA) | Stable |

| Fmoc (9-fluorenylmethyloxycarbonyl) | N-α-Amine Protection | Piperidine in DMF | Stable |

| tBu (tert-butyl) | Side-Chain Protection (e.g., Ser, Thr, Asp, Glu) | Trifluoroacetic Acid (TFA) | Stable |

| Bzl (benzyl) | Side-Chain Protection (e.g., Ser, Tyr, Asp) | Strong Acids (e.g., HF) | Stable |

Strategies for Site-Specific Incorporation of O-Propyl-L-tyrosine into Proteins via Genetic Code Expansion Technologies

Genetic code expansion enables the site-specific incorporation of non-natural amino acids (ncAAs) into proteins within living cells or in cell-free translation systems. nih.govgoogle.com This technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is designed to recognize a specific ncAA and direct its insertion in response to a reassigned codon, typically a nonsense (stop) codon like UAG (amber). nih.govnih.gov

The incorporation of O-Propyl-L-tyrosine into proteins follows this established methodology. A patent for such technology explicitly includes 4-propyl-L-tyrosine as a non-canonical amino acid that can be incorporated into proteins using a recombinant, modified aminoacyl-tRNA synthetase. google.com The process involves several key components:

Orthogonal aaRS/tRNA Pair: An aaRS/tRNA pair from one organism (e.g., Methanococcus jannaschii or E. coli) is chosen that does not cross-react with the endogenous synthetases and tRNAs of the host organism (e.g., E. coli or mammalian cells). nih.gov

aaRS Engineering: The chosen tyrosyl-tRNA synthetase (TyrRS) is mutated through directed evolution or site-directed mutagenesis. The goal is to alter its amino acid binding pocket to specifically recognize O-Propyl-L-tyrosine instead of the natural L-tyrosine. researchgate.net This has been successfully achieved for numerous tyrosine analogs, such as 3-iodo-L-tyrosine and p-azido-L-phenylalanine. nih.govresearchgate.netpnas.org

Protein Expression: The genes for the engineered aaRS and its cognate orthogonal tRNA are introduced into the host cell, along with a gene for the protein of interest that has been modified to contain an amber (UAG) codon at the desired site of incorporation. google.com

ncAA Supplementation: When O-Propyl-L-tyrosine is supplied in the cell culture medium, the engineered TyrRS charges it onto the orthogonal tRNA. nih.gov This acylated tRNA is then delivered to the ribosome, where it recognizes the UAG codon and incorporates O-Propyl-L-tyrosine into the growing polypeptide chain, producing a full-length, modified protein.

Table 2: Key Components for Genetic Code Expansion with O-Propyl-L-tyrosine

| Component | Function | Example |

|---|---|---|

| Host Organism | Provides the translational machinery (ribosomes, etc.). | E. coli, Mammalian Cells (e.g., HEK293) |

| Target Gene | The gene for the protein to be modified, containing a nonsense codon (e.g., UAG) at the desired position. | GFP-Y151(TAG)-His6 |

| Orthogonal aaRS | An engineered enzyme that specifically recognizes and activates O-Propyl-L-tyrosine. | Evolved variant of M. jannaschii or E. coli TyrRS. google.comresearchgate.net |

| Orthogonal tRNA | A tRNA that is recognized by the orthogonal aaRS but not by endogenous synthetases, and which reads the nonsense codon. | M. jannaschii tRNATyrCUA |

| Non-Natural Amino Acid | The substrate for the orthogonal aaRS, supplied exogenously. | O-Propyl-L-tyrosine |

Influence of O-Propyl Modification on the Folding and Conformation of Peptides and Proteins

The introduction of an O-propyl group in place of a hydroxyl group on a tyrosine residue can significantly alter the local physicochemical environment within a peptide or protein, thereby influencing its folding and final conformation. The primary effects stem from changes in hydrophobicity, steric bulk, and hydrogen bonding capacity.

Increased Hydrophobicity: The replacement of the polar hydroxyl group (-OH) with a nonpolar propyl ether (-O-CH₂CH₂CH₃) increases the hydrophobicity of the tyrosine side chain. In aqueous environments, this enhanced hydrophobicity can strengthen the residue's participation in hydrophobic interactions within the protein core or at protein-protein interfaces. academie-sciences.fr

Loss of Hydrogen Bonding: The native tyrosine hydroxyl group can act as both a hydrogen bond donor and acceptor. semanticscholar.org The O-propyl ether modification eliminates this capability, which can be disruptive if the original hydroxyl group was involved in a critical hydrogen-bonding network stabilizing a secondary structure (like an α-helix or β-sheet) or a tertiary fold. nih.gov

Steric Bulk: The propyl group is larger than a hydrogen atom, introducing additional steric bulk. This can restrict the conformational freedom of the peptide backbone in the vicinity of the modification, potentially favoring or disfavoring specific local structures like turns or helices. explorationpub.com For example, local interactions between aromatic rings and proline residues are known to be sequence-dependent and influence conformation, and the added bulk of the propyl group could modulate these interactions. nih.gov

While direct structural studies specifically on O-propyl-tyrosine-containing proteins are not extensively documented in the available literature, the principles of protein folding suggest that such a modification would be a powerful tool for probing structure-function relationships. nih.gov It could be used to investigate the importance of a specific tyrosine's hydrogen-bonding ability or to enhance hydrophobic packing in engineered proteins.

Table 3: Comparative Physicochemical Properties of Tyrosine and O-Propyl-L-tyrosine

| Property | L-Tyrosine | O-Propyl-L-tyrosine | Implication for Protein/Peptide Folding |

|---|---|---|---|

| Side-Chain Polarity | Amphiphilic (aromatic ring and polar -OH) | More Hydrophobic (aromatic ring and ether) | May drive residue into the hydrophobic core; alters solubility. academie-sciences.fr |

| Hydrogen Bonding | Donor and Acceptor | Acceptor only (ether oxygen) | Disrupts H-bond networks; useful for probing the role of specific H-bonds. semanticscholar.org |

| Steric Hindrance | Moderate | Increased | Can restrict local backbone conformation and alter side-chain packing. explorationpub.com |

| Reactivity | Phenolic -OH is reactive/can be modified. | Propyl ether is chemically inert. | Protects the side chain from modification, making it a stable structural probe. |

Post-Synthetic Modification and Bioconjugation of Peptides Containing O-Propyl-L-tyrosine Residues

Post-synthetic modification and bioconjugation are techniques used to attach labels (like fluorophores), drugs, or other molecules (like polyethylene (B3416737) glycol) to a peptide or protein. acs.org The chemical reactivity of amino acid side chains is exploited for this purpose.

The O-propyl group on an O-Propyl-L-tyrosine residue is a stable alkyl ether, which is chemically inert under most conditions used for bioconjugation. academie-sciences.fr This lack of reactivity is intentional, as its primary role is to serve as a permanent protecting group. Consequently, the O-Propyl-L-tyrosine residue itself is not a suitable handle for direct post-synthetic modification.

However, its presence in a peptide is highly advantageous for achieving site-specific modification at other locations. Native tyrosine residues are often targeted for bioconjugation through reactions like diazonium coupling or enzymatic oxidation. nih.govacs.org By incorporating O-Propyl-L-tyrosine at positions that should not be modified, a chemist can effectively mask those sites. This strategy directs the conjugation reaction exclusively to other reactive residues within the peptide sequence, such as:

Unmodified Tyrosine: If the peptide contains both O-Propyl-L-tyrosine and native L-tyrosine, modification will occur selectively at the native tyrosine. nih.gov

Lysine (B10760008): The primary amine on the lysine side chain is a common target for modification.

Cysteine: The thiol group of cysteine is uniquely reactive and widely used for highly specific bioconjugation.

N- or C-Terminus: The terminal amine and carboxyl groups of the peptide can also be selectively modified. rsc.org

Advanced Structural Elucidation and Conformational Analysis of Boc O Propyl L Tyrosine and Its Assemblies

Comprehensive Spectroscopic Characterization for Molecular Structure Confirmation (e.g., NMR, Mass Spectrometry, IR)

The molecular structure of Boc-O-Propyl-L-tyrosine and related derivatives is unequivocally confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms. In the ¹H NMR spectrum of a tyrosine derivative, characteristic signals confirm the presence of the propyl group, the aromatic ring of tyrosine, and the Boc protecting group. For instance, in a related compound, N-Boc-L-tyrosine, the aromatic protons appear as doublets around 7.03 ppm and 6.70 ppm, while the nine equivalent protons of the Boc group's tert-butyl moiety show a singlet at approximately 1.39 ppm. rsc.org The protons of the propyl group in this compound would exhibit distinct signals, typically a triplet for the terminal methyl group and multiplets for the two methylene (B1212753) groups. The α- and β-protons of the tyrosine backbone also show characteristic splitting patterns. rsc.orguliege.be

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the exact mass, which for a similar compound, O-2,6-Dichlorobenzyl-N-Boc-L-tyrosine, is expected at a specific m/z value for the protonated molecule [M+H]⁺. This technique is crucial for verifying the successful synthesis and purity of the target molecule. nih.govotsuka.co.jp

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of a Boc-protected amino acid will show characteristic absorption bands. For example, the N-H stretch of the carbamate (B1207046) is typically observed around 3417 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibrations of the Boc group and the carboxylic acid appear in the region of 1700-1740 cm⁻¹. nih.govresearchgate.net The presence of the ether linkage in the O-propyl side chain would also be confirmed by a characteristic C-O stretching band. nih.gov

A summary of typical spectroscopic data for a Boc-tyrosine derivative is presented below:

| Spectroscopic Technique | Key Feature | Typical Chemical Shift/Wavenumber | Reference |

| ¹H NMR | Aromatic protons | ~6.7-7.1 ppm (doublets) | rsc.org |

| ¹H NMR | Boc group (tert-butyl) | ~1.4 ppm (singlet) | rsc.orgnih.gov |

| ¹H NMR | α-CH | ~4.2-4.3 ppm (multiplet) | rsc.orgnih.gov |

| ¹H NMR | β-CH₂ | ~2.8-3.1 ppm (multiplets) | rsc.orgnih.gov |

| IR | N-H stretch (Boc) | ~3400 cm⁻¹ | nih.gov |

| IR | C=O stretch (Boc & Acid) | ~1700-1740 cm⁻¹ | nih.govresearchgate.net |

| IR | C-O stretch (Ether) | ~1211-1295 cm⁻¹ | nih.gov |

| Mass Spectrometry | Molecular Ion Peak | Confirms expected molecular weight | nih.gov |

Analysis of Chiroptical Properties and Enantiomeric Purity

The stereochemical integrity of this compound is critical for its application, particularly in peptide synthesis and chiral recognition studies. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful tools for this analysis. acs.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral signature for chiral molecules. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the stereogenic center. acs.org

Enantiomeric purity is often determined using chiral chromatography techniques, such as enantioselective gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess. mdpi.comresearchgate.net Another approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net NMR spectroscopy can also be used for determining enantiomeric purity by employing chiral solvating agents that induce chemical shift differences between the enantiomers. mdpi.comresearchgate.net

Application of Theoretical and Computational Modeling for Conformational Landscape Exploration (e.g., Density Functional Theory, Molecular Dynamics Simulations)

Theoretical and computational methods are invaluable for exploring the conformational landscape of this compound. reading.ac.ukmdpi.com Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers, providing a detailed picture of the potential energy surface. researchgate.net These calculations help in identifying the most stable conformations and the energy barriers between them.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of the molecule over time. reading.ac.uk By simulating the motion of atoms, MD can reveal the flexibility of the O-propyl side chain and how its conformation fluctuates in different environments, such as in solution or within a peptide. researchgate.net These computational approaches complement experimental data, providing a more complete understanding of the molecule's structural properties. nih.gov

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Energy calculations of conformers | Relative stabilities, potential energy surface | researchgate.net |

| Molecular Dynamics (MD) | Simulation of atomic motion | Conformational dynamics, flexibility, solvent effects | reading.ac.uk |

Investigation of Intramolecular Interactions Influenced by the Boc Protecting Group and O-Propyl Moieties

Intramolecular interactions play a significant role in dictating the preferred conformation of this compound. The bulky tert-butoxycarbonyl (Boc) protecting group can sterically influence the orientation of the side chain. chemicalbook.com Furthermore, non-covalent interactions, such as hydrogen bonding and van der Waals forces, can occur between the Boc group, the O-propyl moiety, and the amino acid backbone. academie-sciences.fr

The presence of the O-propyl group can lead to specific intramolecular contacts that might not be present in unmodified tyrosine. For instance, the propyl chain could fold back to interact with the aromatic ring or the backbone. The stability of such interactions can be assessed through a combination of experimental techniques like NMR and computational modeling. researchgate.netnih.gov Understanding these intramolecular forces is essential for predicting the conformational behavior of this modified amino acid and its impact on the properties of larger molecules in which it is incorporated. rsc.org

Research Applications and Functional Investigations of Boc O Propyl L Tyrosine in Academic Contexts

Design and Synthesis of Peptide Mimetics and Analogs with Modulated Bioactivity

Boc-O-Propyl-L-tyrosine is instrumental in the synthesis of peptide mimetics and analogs, where the native tyrosine residue is replaced to modulate biological activity. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. chemimpex.compeptide.com The Boc group provides temporary protection of the alpha-amino group, preventing unwanted reactions during the coupling of subsequent amino acids. peptide.com This protection is stable under the coupling conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). peptide.com

The O-propyl modification of the tyrosine side chain serves to alter the hydrophobicity, steric bulk, and electronic properties of the amino acid. This modification can influence how the resulting peptide interacts with its biological target, potentially leading to enhanced potency, selectivity, or metabolic stability. For instance, in the development of opioid peptidomimetics, the substitution of tyrosine with unnatural derivatives has been shown to increase affinity for opioid receptors. nih.gov While specific studies on this compound's direct impact on opioid receptor binding are not detailed in the provided results, the principle of using such modified amino acids to create analogs with altered bioactivity is well-established. nih.gov The synthesis of these analogs often involves standard peptide coupling reagents like DCC, EDC, HOBt, and HBTU to form the peptide bonds. academie-sciences.fr

The general strategy for incorporating this compound into a peptide sequence via SPPS is as follows:

The C-terminal amino acid is attached to a solid support (resin). peptide.com

The Boc protecting group of the resin-bound amino acid is removed. peptide.com

this compound, with its carboxyl group activated, is then coupled to the deprotected amino group of the preceding amino acid. peptide.comacademie-sciences.fr

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide.com

Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. peptide.com

This systematic approach allows for the precise insertion of this compound at any desired position within a peptide chain, enabling researchers to systematically probe structure-activity relationships and design peptide analogs with tailored biological functions.

Elucidation of Protein-Ligand Interaction Mechanisms and Binding Site Characteristics

The incorporation of this compound into peptide ligands is a valuable strategy for elucidating the intricacies of protein-ligand interactions and characterizing the binding sites of proteins. The O-propyl group introduces a specific structural and chemical modification that can be used to probe the steric and hydrophobic tolerances of a protein's binding pocket.

When a peptide analog containing O-propyl-L-tyrosine is synthesized and tested for its binding affinity to a target protein, a comparison of its binding constant (Kd) or inhibitory constant (Ki) with that of the native peptide provides insights into the role of the tyrosine hydroxyl group and the surrounding space in the binding interaction.

For example, if the O-propyl analog exhibits a significantly lower binding affinity, it could suggest one of the following:

Steric Hindrance: The propyl group may be too bulky for the binding pocket, leading to a steric clash that prevents optimal binding.

Loss of a Key Interaction: The native hydroxyl group of tyrosine often participates in crucial hydrogen bonds with the protein. The O-propyl modification eliminates this hydrogen bond donor capability, which can drastically reduce binding affinity if this interaction is critical.

Alteration of Solvation/Desolvation Energetics: The change in hydrophobicity upon replacing a hydroxyl group with a propyl ether can alter the energetics of ligand binding.

Conversely, if the binding affinity is maintained or even enhanced, it might indicate that the hydroxyl group is not essential for binding and that the binding pocket can accommodate the hydrophobic propyl group. This information is critical for understanding the topology and chemical nature of the binding site.

Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to study the conformational changes in peptides upon binding to proteins or ions. For instance, studies on a tetrapeptide containing tyrosine showed significant conformational alterations upon binding to Ca2+ ions in a nonpolar solvent, as observed by CD spectroscopy. nih.gov Such studies, when applied to peptides containing O-propyl-L-tyrosine, can reveal how this modification influences the peptide's solution conformation and its bound conformation, providing further clues about the binding mechanism.

Engineering of Novel Biocatalysts and Enzymes with Tailored Substrate Specificities and Catalytic Efficiencies

The incorporation of unnatural amino acids (UAAs) like O-propyl-L-tyrosine is a powerful tool in enzyme engineering, enabling the creation of novel biocatalysts with altered substrate specificities and enhanced catalytic efficiencies. muni.cz By strategically replacing native amino acids in an enzyme's active site or other functionally important regions with UAAs, researchers can fine-tune the enzyme's properties for specific applications in biocatalysis. muni.cz

The residue-specific or site-specific incorporation of UAAs can be achieved through in vivo methods that leverage the cell's translational machinery. muni.cz This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids and tRNAs. This engineered pair then directs the incorporation of the UAA into a growing polypeptide chain in response to a specific codon, often a nonsense or rare codon.

The O-propyl group of O-propyl-L-tyrosine can introduce new steric and hydrophobic interactions within an enzyme's active site. This can lead to:

Altered Substrate Specificity: The modified active site may now favor the binding of non-native substrates that are sterically or chemically complementary to the O-propyl group. For example, the incorporation of various tyrosine analogs into a reductase enzyme altered its enantioselectivity, with one variant even showing an inversion of enantiopreference. muni.cz

Enhanced Catalytic Efficiency: The new interactions introduced by the UAA can stabilize the transition state of a reaction, leading to an increase in the catalytic rate (kcat).

Improved Stability: The incorporation of UAAs can also enhance the thermal or solvent stability of an enzyme.

While specific examples detailing the use of this compound for engineering biocatalysts were not found in the search results, the principles of UAA-based enzyme engineering are well-established. muni.czacs.org The ability to introduce precisely defined chemical modifications like the O-propyl group provides a rational approach to designing enzymes with novel functions for sustainable biocatalysis.

Studies on the Metabolism and Biotransformation Pathways of Unnatural Amino Acids in Model Systems

The study of the metabolism and biotransformation of unnatural amino acids (UAAs) like O-propyl-L-tyrosine in model systems is crucial for understanding their stability, fate, and potential biological effects. While the focus here excludes clinical applications, these studies in academic contexts provide fundamental knowledge about how cells handle xenobiotic amino acids.

When a UAA is introduced into a model system, such as cell cultures or microorganisms, it can be subject to various metabolic processes:

Incorporation into Proteins: As discussed previously, with the appropriate engineered machinery, UAAs can be incorporated into proteins.

Catabolism: The UAA may be broken down by cellular enzymes. For example, tyrosine ammonia (B1221849) lyases (TALs) are enzymes that catalyze the elimination of ammonia from L-tyrosine to produce p-coumaric acid. uni-greifswald.de It is conceivable that O-propyl-L-tyrosine could be a substrate or an inhibitor of such enzymes, and studying these interactions would provide insights into the substrate specificity of these metabolic pathways.

Further Modification: The UAA might be modified by other cellular enzymes, such as hydroxylases or glycosyltransferases.

To study these processes, researchers often employ techniques like mass spectrometry and NMR to track the fate of the UAA and identify any metabolites. Isotopic labeling of the UAA (e.g., with ¹³C or ¹⁵N) is a powerful strategy to facilitate this tracking.

Understanding the metabolic pathways of UAAs is important for several reasons in a research context:

Interpreting Experimental Results: If a UAA is metabolized, it can complicate the interpretation of experiments where it is intended to act as a stable probe or a specific structural component.

Designing Better UAAs: Knowledge of metabolic liabilities can guide the design of new UAAs that are more stable and biologically inert if desired.

Discovering New Enzymatic Reactions: Studying how cells process UAAs can lead to the discovery of novel enzymes and metabolic pathways.

Contributions to Structural Biology through Isotopic Labeling and Protein Engineering

This compound, when synthesized with stable isotopes such as ¹³C, ¹⁵N, or ²H, becomes a powerful tool for structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. chempep.com Isotopic labeling is often essential for NMR studies of proteins and other biomacromolecules as it enhances sensitivity and allows for the application of advanced multidimensional NMR techniques.

Isotopic Labeling for NMR:

Uniform Labeling: In this approach, the protein is expressed in media containing uniformly labeled precursors (e.g., ¹³C-glucose, ¹⁵N-ammonium chloride), resulting in the incorporation of isotopes throughout the protein.

Selective Labeling: For larger proteins or to answer specific structural questions, it is often advantageous to label only certain amino acid types. This can be achieved by providing a labeled amino acid, such as ¹³C,¹⁵N-Boc-O-Propyl-L-tyrosine, in the growth medium of an auxotrophic strain or by using cell-free protein synthesis systems.

Site-Specific Labeling: This provides the highest level of detail by incorporating a labeled amino acid at a single, specific position in the protein sequence. This is typically achieved using the in vivo UAA incorporation methods described in section 6.3.

By incorporating isotopically labeled O-propyl-L-tyrosine into a protein, researchers can:

Obtain Site-Specific Structural Information: The NMR signals from the labeled site can provide information about the local conformation, dynamics, and interactions of that specific residue.

Probe Protein-Ligand Interactions: Changes in the NMR spectrum of the labeled protein upon the addition of a ligand can be used to map the binding site and characterize the binding event.

Study Protein Dynamics: NMR relaxation experiments on the labeled site can provide information about molecular motions on a wide range of timescales, from picoseconds to seconds. nih.gov

Protein Engineering for Structural Studies:

The ability to replace a natural amino acid with O-propyl-L-tyrosine through protein engineering allows researchers to probe the structural and functional role of the native residue. For example, replacing a key tyrosine residue with its O-propylated counterpart and then analyzing the resulting structural and functional changes can reveal the importance of the hydroxyl group for the protein's fold or activity.

Future Perspectives and Emerging Avenues in Boc O Propyl L Tyrosine Research

Advancements in High-Throughput Synthesis and Screening Methodologies for Derivatives

The development of novel derivatives of Boc-O-Propyl-L-tyrosine is entering a new era of efficiency with the advent of high-throughput synthesis and screening methods. Techniques such as microwave-assisted synthesis are being explored to expedite the creation of unnatural tyrosine derivatives. nih.gov This approach has already shown success in the rapid synthesis of Boc-2′,6′-dimethyl-l-tyrosine. nih.gov The core of these advancements lies in the ability to rapidly generate diverse libraries of compounds. For instance, the use of solvent-free or minimal solvent synthesis conditions, such as liquid-assisted grinding and reactive extrusion, is being evaluated for the creation of short peptides, which could be adapted for derivatizing this compound. acs.org

These synthetic strategies are complemented by high-throughput screening assays that can quickly assess the properties of the newly created derivatives. This combination of rapid synthesis and screening is crucial for identifying candidates with desired biological activities or specific structural characteristics, thereby accelerating the discovery process.

Integration with Automated Peptide Synthesis and Protein Engineering Platforms

The integration of this compound into automated peptide synthesis and protein engineering platforms represents a significant leap forward in creating complex biomolecules. Automated solid-phase peptide synthesis (SPPS) is a well-established and robust method for preparing peptides. nih.gov The use of both Boc and Fmoc protecting groups is common in SPPS, with the Boc/Bn strategy often favored for synthesizing difficult sequences. beilstein-journals.org

Recent developments have focused on making these processes more efficient and environmentally friendly. For example, microwave irradiation has been shown to promote rapid amide couplings in aqueous media, a significant advantage for green chemistry. nih.gov Furthermore, the development of fully automated solid-phase azapeptide synthesis platforms, which utilize pre-activated aza-amino acid building blocks, demonstrates the potential for incorporating non-standard residues like O-Propyl-L-tyrosine into automated workflows. biorxiv.org These platforms significantly reduce reaction times and enhance the purity and yield of the final products. biorxiv.org

Protein engineering, which aims to improve the properties of biocatalysts and create novel metabolic pathways, also stands to benefit from the integration of this compound. researchgate.net By incorporating this unnatural amino acid, researchers can introduce novel functionalities and structural elements into proteins, expanding their therapeutic and industrial applications. researchgate.net

Exploration of Novel Orthogonal Reactive Handles for Precise Bioconjugation within Complex Biological Systems

A key area of future research is the development of novel orthogonal reactive handles on this compound for precise bioconjugation. Orthogonality in this context means that the reactive group on the amino acid will react specifically with a target molecule without interfering with other functional groups within a complex biological environment. acs.org This allows for the site-specific modification of proteins and other biomolecules.

The concept of "click chemistry," which involves reactions that are rapid, selective, and high-yielding, is central to this effort. acs.org Researchers are exploring the introduction of bioorthogonal handles, such as azides, alkynes, and tetrazines, into amino acids. researchgate.net For example, the genetic encoding of noncanonical amino acids containing mutually orthogonal azide (B81097) and tetrazine handles has been demonstrated, allowing for dual labeling of proteins. researchgate.net

Enzymatic methods are also being developed for site-specific bioconjugation. The enzyme tyrosinase, for instance, can be used to couple thiol-containing molecules to tyrosine residues on proteins, effectively introducing a free thiol handle for further modification. nih.gov This approach has been used to create antibody-drug conjugates. nih.gov The development of such strategies for O-Propyl-L-tyrosine would significantly expand its utility in creating precisely engineered biomaterials and therapeutics.

Computational Design and Prediction of this compound Derivatives with Predetermined Conformational and Interaction Profiles

Computational tools are becoming indispensable in the design and analysis of novel biomolecules. In the context of this compound, computational design can be used to predict the conformational preferences and interaction profiles of its derivatives before they are synthesized. This in silico approach saves significant time and resources by focusing experimental efforts on the most promising candidates.

Molecular docking studies, for example, can predict how a designed derivative will bind to a specific protein target. This has been successfully applied to a series of L-tyrosine derivatives, where the computational results complemented experimental findings. nih.gov Software programs like Peptide Companion can analyze peptide sequences for their conformational profiles using algorithms like the Chou-Fasman method, which can be adapted for peptides containing unnatural amino acids. 5z.com

More advanced techniques, such as the use of AlphaFold2, are revolutionizing protein structure prediction and can be used to predict the three-dimensional structures of peptides containing modified residues. explorationpub.combiorxiv.org These predictions can help in designing peptides with specific secondary structures, such as 310-helices, which are important for biological activity. explorationpub.com By combining computational design with experimental validation, researchers can rationally engineer this compound derivatives with predetermined properties.

Expanding Fundamental Understanding of Amino Acid Reactivity and Peptide Chemistry Through O-Propyl-L-tyrosine Studies

The study of O-Propyl-L-tyrosine and its derivatives offers a valuable opportunity to expand our fundamental understanding of amino acid reactivity and peptide chemistry. The introduction of the O-propyl group modifies the electronic and steric properties of the tyrosine side chain, influencing its reactivity and the conformational preferences of peptides in which it is incorporated.

Research into the oxidative stability of tyrosine in small peptides has shown that neighboring amino acid residues and the solution environment can significantly affect its reactivity. researchgate.net Similar studies on O-Propyl-L-tyrosine could reveal how the ether linkage influences its susceptibility to oxidation and other chemical modifications. nih.govjci.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Boc-O-Propyl-L-tyrosine to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, catalyst loading, reaction time) while monitoring intermediates via TLC or HPLC. Use anhydrous conditions for propylation to prevent hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization can improve purity. Document all procedural details (e.g., solvent ratios, drying agents) to ensure reproducibility . Confirm product identity using H/C NMR and FT-IR to verify Boc and propyl group incorporation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal methods:

- NMR : Assign peaks for Boc (tert-butyl at ~1.4 ppm) and propyl ether (δ 3.5–4.0 ppm for CH adjacent to oxygen).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]) and fragmentation patterns.

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 280 nm (tyrosine aromatic absorption).

Cross-reference data with literature values for analogous Boc-protected amino acids .

Q. How should researchers handle solubility challenges during purification of this compound in common organic solvents?

- Methodological Answer : Test solvent mixtures (e.g., DCM/MeOH, THF/water) to improve solubility. For column chromatography, pre-adsorb the crude product onto silica gel before loading. If solubility remains problematic, derivatize the compound (e.g., as a methyl ester) temporarily. Document solvent choices and purification outcomes to guide future workflows .

Advanced Research Questions

Q. What strategies can resolve contradictory NMR data when characterizing this compound’s propyl ether linkage conformation?

- Methodological Answer : Contradictions may arise from rotameric equilibria or solvent-induced shifts. Perform variable-temperature NMR (VT-NMR) to probe dynamic behavior or use deuterated solvents with varying polarities (CDCl vs. DMSO-d). Compare 2D NMR (COSY, NOESY) data with computational models (DFT-based conformational analysis) to validate assignments. If ambiguity persists, synthesize a crystalline derivative (e.g., a salt) for X-ray diffraction .

Q. How does this compound’s stability under acidic deprotection conditions vary with solvent polarity, and how should this inform experimental design?

- Methodological Answer : Conduct kinetic studies using TFA (trifluoroacetic acid) in solvents like DCM, dioxane, or water. Monitor Boc removal via HPLC at timed intervals. Polar solvents may accelerate deprotection but risk hydrolyzing the propyl ether. For pH-sensitive applications, explore alternative deprotection strategies (e.g., photolabile groups). Always include stability controls (e.g., unmodified tyrosine) to isolate degradation pathways .

Q. What computational modeling approaches best predict this compound’s reactivity in solid-phase peptide synthesis (SPPS) environments?

- Methodological Answer : Use molecular dynamics (MD) simulations to study steric effects of the propyl group during coupling reactions. Compare activation energies (DFT calculations) for acylation with standard amino acids. Validate models experimentally by synthesizing short peptides and analyzing coupling efficiency via MALDI-TOF. Incorporate solvent accessibility and resin swelling parameters into simulations for SPPS-specific accuracy .

Contradictory Data & Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?

- Methodological Answer : Systematically replicate published protocols while controlling variables (reagent purity, inert atmosphere integrity). Use Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, reaction time). Publish negative results with detailed troubleshooting (e.g., byproduct formation due to incomplete propylation) to improve community standards .

Q. What metrics should guide the selection of this compound derivatives for targeted drug delivery studies?

- Methodological Answer : Prioritize derivatives based on logP (to predict membrane permeability), enzymatic stability (assayed via incubation with proteases), and conjugation efficiency (e.g., click chemistry yields). Use in silico tools (e.g., SwissADME) to pre-screen candidates before in vitro testing. Cross-validate with cytotoxicity assays to exclude nonspecific effects .

Key Considerations for Publication

- Reproducibility : Include full experimental details (e.g., reagent grades, drying protocols) in supplementary materials .

- Data Interpretation : Critically evaluate limitations (e.g., NMR signal overlap, column artifacts) and propose follow-up experiments .

- Ethical Reporting : Avoid overgeneralizing findings; specify scope (e.g., "tested in SPPS under standard conditions") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.